Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

Diabetes Enzyme Inhibition Protein Tyrosine Phosphatase

Choose this thiomorpholine analog for unique physicochemical differentiation: increased lipophilicity & altered H-bonding vs. oxygen/morpholine counterparts. Validated negative control in HMG-CoA reductase assays; versatile scaffold for ester hydrolysis, amide coupling, and thiomorpholine oxidation to sulfoxide/sulfone. Ideal for Flaviviridae-targeted library synthesis (patent literature) and systematic SAR exploration of metabolic-disease targets. Ensure reliable, reproducible research—do not substitute with morpholine/piperidine analogs without experimental validation.

Molecular Formula C13H17NO2S
Molecular Weight 251.34
CAS No. 128982-45-6
Cat. No. B2744097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(thiomorpholin-4-ylmethyl)benzoate
CAS128982-45-6
Molecular FormulaC13H17NO2S
Molecular Weight251.34
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2CCSCC2
InChIInChI=1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
InChIKeyLEEYOAINGYHIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate (CAS 128982-45-6): Structural and Baseline Characterization for Sourcing Decisions


Methyl 4-(thiomorpholin-4-ylmethyl)benzoate (CAS 128982-45-6) is a small molecule building block characterized by a benzoate ester core with a para-substituted thiomorpholine group . Its molecular formula is C13H17NO2S, with a molecular weight of 251.34 g/mol . The compound is the sulfur-containing analog of Methyl 4-(morpholin-4-ylmethyl)benzoate (CAS 68453-56-5), where an oxygen atom in the morpholine ring is replaced by a sulfur atom . This heteroatom substitution introduces distinct physicochemical properties, including increased lipophilicity and altered hydrogen-bonding potential, which can impact its behavior in biological systems and synthetic pathways [1]. Its primary utility is as a versatile intermediate in medicinal chemistry for the synthesis of more complex molecules [1].

Procurement Rationale: Why Methyl 4-(thiomorpholin-4-ylmethyl)benzoate Cannot Be Replaced by Its Oxygen, Carbon, or Nitrogen Analogs


The direct substitution of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate with its closest in-class analogs—specifically the morpholine (O-analog), piperidine (C-analog), or piperazine (N-analog) derivatives—carries significant and unquantified risk without supporting experimental data. While these compounds share a similar core scaffold, the replacement of a single heteroatom fundamentally alters the molecule's electronic distribution, lipophilicity (LogP), and hydrogen-bonding capacity [1]. These changes are known to impact target binding affinity, metabolic stability, and synthetic reactivity [2]. For instance, literature on related thiomorpholine series shows that the benzyl substitution compared with a thiomorpholin-4-ylmethyl group significantly increased both AChE and BuChE inhibitory effects, highlighting that subtle structural variations lead to major shifts in biological activity [2]. Therefore, in the absence of direct comparative data for this specific compound, assuming functional interchangeability is scientifically unsound and can compromise the validity and reproducibility of research outcomes.

Quantitative Evidence for Methyl 4-(thiomorpholin-4-ylmethyl)benzoate: A Comparative Analysis with Key Analogs


Class-Level Inference: Thiomorpholine vs. Thiazolyl Derivatives in PTP1B Inhibition

While not specific to the methyl benzoate ester, this evidence provides class-level inference on the thiomorpholine core. A study comparing thiomorpholine and thiazolyl derivatives for PTP1B inhibition found that all thiomorpholine compounds demonstrated consistent inhibitory action, whereas only a subset of thiazolyl derivatives showed low inhibition [1]. This suggests that the thiomorpholine scaffold may be a more reliable starting point for developing PTP1B inhibitors.

Diabetes Enzyme Inhibition Protein Tyrosine Phosphatase

Class-Level Inference: Lack of HMG-CoA Reductase Inhibitory Activity

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate was specifically tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant activity [1]. This negative result is crucial for compound selection, as it differentiates it from the statin class of compounds which are potent HMG-CoA reductase inhibitors.

Lipid Metabolism Enzyme Inhibition HMG-CoA Reductase

Cross-Study Comparison: Thiomorpholine vs. Benzyl Substitution on AChE/BuChE Inhibition

In a study of 5-trifluoromethoxy-2-indolinones, the 1-(thiomorpholin-4-ylmethyl) derivative was compared against its benzyl-substituted analog for cholinesterase inhibition. The benzyl substitution significantly increased both AChE and BuChE inhibitory effects compared to the thiomorpholin-4-ylmethyl group [1]. This demonstrates that the thiomorpholin-4-ylmethyl moiety itself can be a determinant of lower potency in this specific chemotype and assay system.

Alzheimer's Disease Cholinesterase Inhibition SAR

Validated Application Scenarios for Methyl 4-(thiomorpholin-4-ylmethyl)benzoate in Research and Development


Medicinal Chemistry: A Core Scaffold for Structure-Activity Relationship (SAR) Exploration

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate serves as a versatile starting material for generating libraries of analogs. Its structure allows for modifications at the ester group (e.g., hydrolysis to the carboxylic acid, conversion to amides) and on the thiomorpholine ring (e.g., oxidation to sulfoxide/sulfone, alkylation), enabling systematic exploration of SAR to optimize potency, selectivity, and physicochemical properties. The class-level data on PTP1B inhibition supports its use as a starting point for developing new agents for metabolic diseases [1].

Biochemical Assay Development: A Negative Control for HMG-CoA Reductase

Given the documented lack of significant inhibitory activity against HMG-CoA reductase, this compound is uniquely suited for use as a negative control in high-throughput screening campaigns aimed at identifying novel modulators of this enzyme [1]. Its use ensures that any observed inhibition in the assay is due to the test article and not the vehicle or scaffold itself.

Synthetic Chemistry: An Intermediate for Complex Heterocyclic Systems

This compound is a valuable building block for synthesizing more complex molecules containing the thiomorpholine motif. Its functional groups allow for orthogonal deprotection and derivatization, making it a practical intermediate for constructing diverse heterocyclic systems, including those found in patent literature targeting viral infections (e.g., Flaviviridae) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.